molecular formula C20H15NO6 B11464363 6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)furo[3,4-b]quinolin-1(3H)-one

6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)furo[3,4-b]quinolin-1(3H)-one

Cat. No.: B11464363
M. Wt: 365.3 g/mol
InChI Key: UOIGLJAGSNEWPY-UHFFFAOYSA-N
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Description

6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)furo[3,4-b]quinolin-1(3H)-one is a complex organic compound that belongs to the class of furoquinolines. This compound is characterized by its unique structure, which includes a furoquinoline core with methoxy and benzodioxolyl substituents. It has garnered interest in various fields of research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)furo[3,4-b]quinolin-1(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furoquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the furoquinoline core.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Benzodioxolyl Group: The benzodioxolyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)furo[3,4-b]quinolin-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced furoquinoline derivatives.

    Substitution: Formation of substituted furoquinoline derivatives with new functional groups.

Scientific Research Applications

6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)furo[3,4-b]quinolin-1(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)furo[3,4-b]quinolin-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with DNA: Intercalating into DNA and affecting gene expression.

    Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, apoptosis, and other functions.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-7-hydroxy-chromones: These compounds share the methoxy group and have similar biological activities.

    Benzodioxolyl Derivatives:

Uniqueness

6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)furo[3,4-b]quinolin-1(3H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H15NO6

Molecular Weight

365.3 g/mol

IUPAC Name

6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-3H-furo[3,4-b]quinolin-1-one

InChI

InChI=1S/C20H15NO6/c1-23-11-3-4-12-13(7-11)21-14-8-25-20(22)18(14)17(12)10-5-15(24-2)19-16(6-10)26-9-27-19/h3-7H,8-9H2,1-2H3

InChI Key

UOIGLJAGSNEWPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C3C(=N2)COC3=O)C4=CC5=C(C(=C4)OC)OCO5

Origin of Product

United States

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